N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide
Description
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is a synthetic organic compound characterized by a furan ring substituted at the 3-position with a carboxamide group. The amide nitrogen is further attached to a 2-hydroxy-4-methylphenyl moiety. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling furan-3-carboxylic acid derivatives with substituted anilines using coupling agents such as HBTU or HATU in the presence of DIPEA and DMF .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-2-3-10(11(14)6-8)13-12(15)9-4-5-16-7-9/h2-7,14H,1H3,(H,13,15) |
InChI Key |
RJANIOHHYQPDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Synthesis from β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Substituted furan and phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral and antibacterial agent. Its derivatives have been investigated for their efficacy against various pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and phenyl substituent play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substituent Variations on the Aromatic Ring
- The diethylamino group may also alter biological activity by influencing binding affinity to target proteins.
- N-(3-Methoxyphenyl)furan-3-carboxamide (): A methoxy group at the 3-position of the phenyl ring introduces steric hindrance and modulates electronic effects, reducing reactivity compared to the hydroxyl group in the target compound.
Variations in the Furan Substituents
- 5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide (): Substitution at the furan 2-position with a phenoxymethyl group increases molecular weight and hydrophobicity, which may affect membrane permeability.
- N-(4-Aminophenyl)-5-methylfuran-3-carboxamide (): The amino group on the phenyl ring introduces basicity, contrasting with the phenolic hydroxyl group in the target compound, which is acidic.
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound enhances water solubility compared to methoxy or alkylamino derivatives.
- Melting Points: Hydroxyl-containing analogues (e.g., 146–148°C for N-(3-methoxyphenyl)furan-3-carboxamide ) generally exhibit higher melting points than alkyl-substituted variants (e.g., 89.9–91.5°C for N-[4-(diethylamino)phenyl]-2-thiophenethylfuran-3-carboxamide ).
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